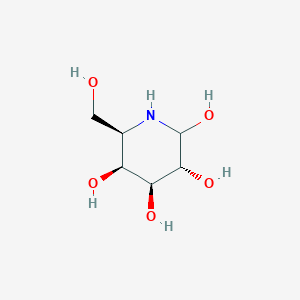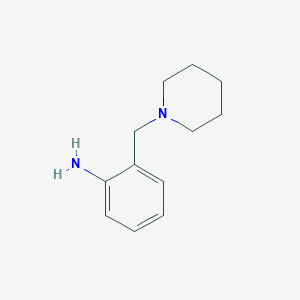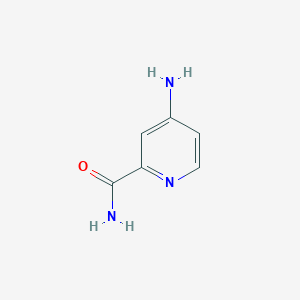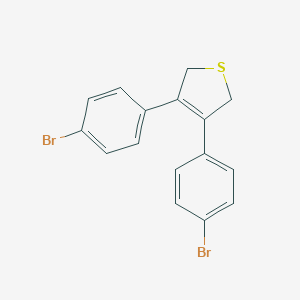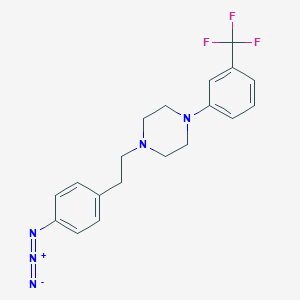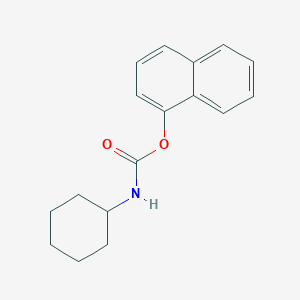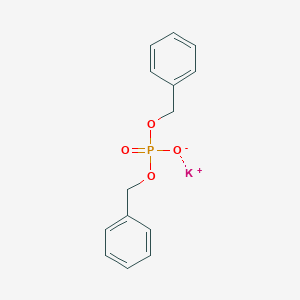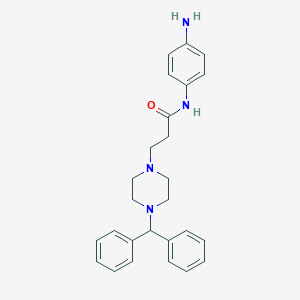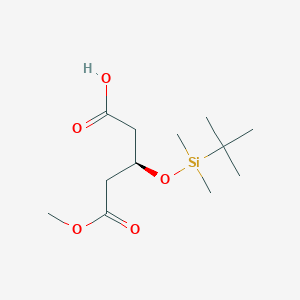![molecular formula C10H16O4 B035514 methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate CAS No. 109669-17-2](/img/structure/B35514.png)
methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate is a chemical compound that belongs to the family of pyran derivatives. It is a colorless liquid with a sweet odor and is commonly used in scientific research.
Mécanisme D'action
The mechanism of action of methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions.
Biochemical and Physiological Effects:
Methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate does not have any known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate has several advantages for lab experiments. It is readily available and easy to handle. It is also relatively stable and can be stored for long periods without significant degradation. However, it has some limitations, such as its limited solubility in water and some organic solvents.
Orientations Futures
There are several future directions for the research of methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate. One possible direction is to explore its potential applications in drug discovery. Another direction is to investigate its reactivity and selectivity in organic synthesis reactions. Additionally, further studies could be conducted to elucidate its mechanism of action and potential biochemical and physiological effects.
Conclusion:
Methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate is a versatile chemical compound with a wide range of scientific research applications. Its synthesis method is relatively simple, and it has several advantages for lab experiments. Although its mechanism of action is not well understood, it has potential applications in drug discovery and organic synthesis reactions. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
Methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate is synthesized by the reaction of ethyl 3-hydroxy-2-oxopentanoate with acetic anhydride and pyridine. The reaction occurs at room temperature and yields the desired product in high purity.
Applications De Recherche Scientifique
Methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of various biologically active compounds. It is also used as a reagent for the synthesis of chiral pyran derivatives, which have potential applications in drug discovery.
Propriétés
Numéro CAS |
109669-17-2 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate |
InChI |
InChI=1S/C10H16O4/c1-3-13-10-8(5-4-6-14-10)7-9(11)12-2/h4-5,8,10H,3,6-7H2,1-2H3/t8-,10-/m0/s1 |
Clé InChI |
PXXOLMXXSZUEIL-WPRPVWTQSA-N |
SMILES isomérique |
CCO[C@@H]1[C@@H](C=CCO1)CC(=O)OC |
SMILES |
CCOC1C(C=CCO1)CC(=O)OC |
SMILES canonique |
CCOC1C(C=CCO1)CC(=O)OC |
Synonymes |
2H-Pyran-3-aceticacid,2-ethoxy-3,6-dihydro-,methylester,(2S-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)

